Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate
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Overview
Description
Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a methyl ester group at the 5-position, a chlorine atom at the 6-position, and a methyl group at the 1-position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate can be synthesized through several methods. One common approach involves the esterification of indole-5-carboxylic acid. The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid or methanesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of methyl 6-chloro-1-methyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain protein kinases, affecting cell signaling pathways involved in cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl indole-5-carboxylate: Lacks the chlorine and methyl groups, making it less reactive in certain substitution reactions.
6-Chloroindole: Lacks the ester and methyl groups, affecting its solubility and reactivity.
1-Methylindole: Lacks the chlorine and ester groups, influencing its biological activity.
Uniqueness
Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. The presence of the chlorine atom enhances its potential for nucleophilic substitution, while the ester group allows for further functionalization .
Biological Activity
Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate (MCMI) is an indole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
MCMI has the molecular formula C10H8ClNO2 and a molecular weight of approximately 209.63 g/mol. Its structure features a chlorine atom at the 6th position and a methyl ester functional group at the 5th position of the indole ring. This unique configuration contributes to its biological activity and potential therapeutic applications.
Biological Activities
MCMI exhibits several notable biological activities, which can be categorized as follows:
1. Antiviral Properties
- Preliminary studies suggest that MCMI may exhibit effectiveness against certain viral infections. The specific mechanisms by which it exerts antiviral effects are still under investigation, but its structural characteristics indicate potential interactions with viral components.
2. Anti-inflammatory Effects
- MCMI has demonstrated the ability to modulate inflammatory responses, making it a candidate for further research in treating inflammatory diseases. The compound's interactions with inflammatory pathways could provide insights into its therapeutic potential.
3. Antimicrobial Activity
- Indole derivatives, including MCMI, have shown effectiveness against various bacterial and fungal strains. For example, compounds similar to MCMI exhibited minimum inhibitory concentrations (MICs) ranging from 0.0048 mg/mL to 0.0195 mg/mL against Gram-positive bacteria and fungi such as Candida albicans and Bacillus mycoides .
4. Anticancer Activity
- The compound's potential as an anticancer agent is supported by studies indicating that indole derivatives can inhibit the growth of cancer cells by inducing apoptosis through interactions with proteins such as Mcl-1, an anti-apoptotic factor overexpressed in many cancers . Research has shown that modifications in the indole structure can enhance binding affinity to such targets, suggesting that MCMI may play a role in cancer therapy .
The mechanisms underlying the biological activities of MCMI involve its interaction with specific molecular targets:
- Binding Affinity : MCMI likely binds to various receptors and enzymes involved in cellular signaling pathways, influencing processes such as apoptosis and inflammation.
- Protein Interactions : Similar compounds have been shown to interact with proteins like Mcl-1, which is critical for cancer cell survival. By inhibiting these interactions, MCMI may promote apoptosis in malignant cells .
Case Studies and Research Findings
Several studies have explored the biological activity of MCMI and related compounds:
Properties
CAS No. |
848127-77-5 |
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Molecular Formula |
C11H10ClNO2 |
Molecular Weight |
223.65 g/mol |
IUPAC Name |
methyl 6-chloro-1-methylindole-5-carboxylate |
InChI |
InChI=1S/C11H10ClNO2/c1-13-4-3-7-5-8(11(14)15-2)9(12)6-10(7)13/h3-6H,1-2H3 |
InChI Key |
TWFYGCNNUSKIQW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=CC(=C(C=C21)Cl)C(=O)OC |
Origin of Product |
United States |
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